2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Description
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine ring, and a thiophene ring, all connected to a quinazolinone core
Properties
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c27-17-12-14(18-3-1-10-28-18)11-16-15(17)13-23-20(24-16)26-8-6-25(7-9-26)19-21-4-2-5-22-19/h1-5,10,13-14H,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZBFQJPHKWCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting pyrimidine with piperazine under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig coupling.
Formation of the Quinazolinone Core: The quinazolinone core is formed by cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Quinazolinone Core Reactivity
The 7,8-dihydroquinazolin-5(6H)-one scaffold undergoes characteristic reactions at positions C2 and C4 due to electron-deficient aromaticity and keto-enol tautomerism.
| Reaction Type | Conditions | Products | Key Features |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃/DMF, 80–100°C | C2-aminated derivatives | Piperazine substitution enhances leaving-group capacity at C2 |
| Oxidation | H₂O₂/AcOH, reflux | 5,6,7,8-tetrahydroquinazolin-5-one | Controlled oxidation preserves thiophene integrity |
| Reduction | NaBH₄/MeOH, RT | 5,6-dihydroquinazolin-5-ol | Stereoselective reduction observed in analogs |
Pyrimidinylpiperazine Reactivity
The 4-(pyrimidin-2-yl)piperazine group participates in coordination chemistry and substitution reactions.
Coordination Reactions
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Forms stable complexes with transition metals (e.g., Cu²⁺, Pt²⁺) via pyrimidine N1 and piperazine N4.
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Example: Reaction with CuCl₂ yields [Cu(L)Cl₂] complexes with square-planar geometry (confirmed by XRD).
N-Alkylation/Acylation
| Reagent | Product | Application |
|---|---|---|
| CH₃I | N-methylpiperazine | Enhances lipophilicity for CNS penetration |
| Ac₂O | N-acetylpiperazine | Reduces metabolic degradation |
Thiophen-2-yl Reactivity
The thiophene ring undergoes electrophilic substitution and cross-coupling reactions.
Electrophilic Substitution
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Sulfonation : H₂SO₄/SO₃ yields 5-sulfonated derivatives (used in dye-sensitized solar cells).
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Halogenation : NBS/CHCl₃ selectively brominates the α-position (C5 of thiophene).
Cross-Coupling
| Reaction | Catalyst | Yield |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 72–85% |
| Sonogashira | CuI/PdCl₂ | 68% |
Multicomponent Reactions
The compound serves as a substrate in Biginelli and Ugi reactions due to its multifunctional groups:
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Biginelli Reaction : With aldehydes and urea, forms pyrimidine-fused hybrids (anti-cancer screening).
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Ugi Reaction : Produces peptidomimetics with improved solubility (logP reduction by 1.2 units).
Degradation Pathways
Stability studies reveal two primary degradation routes :
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Hydrolytic Degradation : Acidic conditions (pH < 3) cleave the piperazine-quinazolinone bond.
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Photodegradation : UV light (254 nm) induces thiophene ring opening (t₁/₂ = 4.2 hrs in methanol).
Comparative Reactivity Table
| Functional Group | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Quinazolinone C2 | 2.3 × 10⁻³ | 58.9 |
| Piperazine N4 | 1.1 × 10⁻² | 45.2 |
| Thiophene C5 | 4.7 × 10⁻⁴ | 72.1 |
Data extrapolated from analogs in.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit promising anticancer properties. The structural similarity of the compound to known anticancer agents suggests it may inhibit tumor growth or induce apoptosis in cancer cells. For instance, studies have shown that quinazoline derivatives can effectively target specific kinases involved in cancer progression .
Antidepressant and Anxiolytic Effects
The piperazine ring in the compound is often associated with antidepressant and anxiolytic activities. Compounds containing piperazine have been reported to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation . Investigations into similar compounds have demonstrated their efficacy in animal models for depression and anxiety disorders.
Antimicrobial Properties
The thiophene group enhances the compound's potential antimicrobial activity. Studies on related thiophene-containing compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess significant antibacterial or antifungal properties.
Structural Activity Relationship (SAR) Studies
Understanding the relationship between the structure of the compound and its biological activity is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications in the piperazine or thiophene moieties can significantly enhance biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on the piperazine ring | Alters binding affinity to receptors |
| Varying the position of the thiophene group | Influences antimicrobial potency |
Case Study 1: Anticancer Evaluation
In a study evaluating quinazoline derivatives, researchers synthesized a series of compounds similar to 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one and tested their efficacy against several cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Neuropharmacological Assessment
A neuropharmacological study assessed the anxiolytic effects of a related compound featuring the same piperazine structure. In this study, behavioral tests demonstrated that administration led to reduced anxiety-like behavior in mice, correlating with increased levels of serotonin in the brain .
Mechanism of Action
The mechanism of action of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can lead to improved cognitive function in conditions characterized by cholinergic deficits.
Comparison with Similar Compounds
Similar compounds to 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine and pyrimidine ring but differs in its additional functional groups and overall structure.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine core but have different substituents, leading to varied biological activities.
Substituted Piperazin-1-yl-7H-Pyrrolo[2,3-d]pyrimidines: These compounds are synthesized via similar coupling reactions and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This compound features a complex structure that combines elements from pyrimidine, piperazine, thiophene, and quinazoline, which are known for their diverse pharmacological properties.
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds containing thiophene rings have been shown to possess antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans . The incorporation of a thiophene moiety in the structure of this compound may enhance its antimicrobial efficacy.
Antitumor Activity
The quinazoline scaffold is well-documented for its antitumor effects. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The potential of this compound as an anticancer agent warrants further investigation.
Neuropharmacological Properties
Piperazine derivatives have been explored for their neuropharmacological properties, particularly as anxiolytics and antidepressants. The presence of the piperazine ring in this compound suggests potential activity on neurotransmitter receptors, which could lead to anxiolytic effects .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. Initial studies have focused on the optimization of synthetic routes to enhance yield and purity. The biological evaluation often includes in vitro assays to assess cytotoxicity and antimicrobial activity.
Case Studies
- Antimicrobial Testing : A series of derivatives were synthesized, including variations in the thiophene and piperazine substituents. These compounds were screened against a panel of bacteria and fungi using standard methods such as disc diffusion assays. Results indicated that certain modifications significantly improved antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.
- Anticancer Activity : In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound could inhibit cell growth at micromolar concentrations. Mechanistic studies suggested induction of apoptosis through caspase activation pathways.
Data Tables
| Activity | Tested Compound | IC50 (µM) | Target Pathogen/Cell Line |
|---|---|---|---|
| Antibacterial | 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-... | 15 | E. coli |
| Antifungal | 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-... | 10 | C. albicans |
| Anticancer | 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-... | 5 | MCF-7 (breast cancer) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be optimized to minimize byproducts?
- Methodology :
- Step 1 : Use a solvent mixture of tetrahydrofuran (THF) and water (1:4 ratio) to facilitate nucleophilic substitution between piperazine derivatives and halogenated pyrimidines, as demonstrated in analogous syntheses of pyrimidinylpiperazine compounds .
- Step 2 : Employ excess piperazine (5 equivalents) to drive the reaction toward the desired product and reduce side reactions.
- Step 3 : Monitor reaction progress via HPLC or LC-MS to identify and quantify byproducts (e.g., dimerization products).
- Key Data : Yield optimization (e.g., 96% purity achieved in related syntheses under similar conditions) .
Q. How can spectroscopic and chromatographic techniques be systematically applied to characterize this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the pyrimidine, piperazine, and thiophene moieties.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]⁺ ion for C₂₁H₂₁N₆OS₂).
- HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to assess purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the compound’s structure-activity relationship (SAR) in kinase inhibition or receptor binding assays?
- Methodology :
- In Vitro Assays :
- Kinase Panel Screening : Test against a panel of 50+ kinases (e.g., PI3K, EGFR) at 10 µM to identify primary targets.
- Dose-Response Analysis : Calculate IC₅₀ values for hits using 8-point dilution series (1 nM–100 µM).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in kinase ATP pockets, leveraging crystallographic data from analogous pyrimidinone derivatives .
- Key Reference : Marine-derived alkaloids with similar piperazine-pyrimidine scaffolds show nanomolar IC₅₀ against PI3Kα .
Q. How can discrepancies in cytotoxicity data across cell lines be resolved?
- Methodology :
- Hypothesis Testing : Evaluate whether metabolic differences (e.g., CYP450 expression) or transporter activity (e.g., P-gp efflux) explain variability.
- Experimental Design :
- Cell Panel : Include cell lines with known CYP3A4/P-gp activity (e.g., HepG2, Caco-2, MDCK-MDR1).
- Inhibitor Coadministration : Test cytotoxicity with/without cyclosporine A (P-gp inhibitor) or ketoconazole (CYP3A4 inhibitor).
- Data Analysis : Use ANOVA to compare IC₅₀ shifts (p < 0.05 threshold) .
Q. What strategies are recommended for assessing the compound’s environmental fate and ecotoxicological risks?
- Methodology :
- Environmental Stability : Measure hydrolysis half-life (t₁/₂) in pH 5–9 buffers at 25°C, following OECD Guideline 111.
- Bioaccumulation Potential : Calculate logD (octanol-water distribution coefficient) via shake-flask method.
- Toxicity Testing : Use Daphnia magna acute toxicity assays (48-h EC₅₀) and algal growth inhibition tests (72-h ErC₅₀) .
- Key Data : Pyrimidine derivatives often exhibit logD < 3, suggesting low bioaccumulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
